2,6-dichlorobenzyl 2-bromobenzoate
Description
2,6-Dichlorobenzyl 2-bromobenzoate is a halogenated aromatic ester characterized by a 2,6-dichlorobenzyl group and a 2-bromobenzoate moiety. This compound is synthesized via esterification reactions involving 2,6-dichlorobenzyl bromide, a highly reactive alkylating agent . Its structural features—specifically the electron-withdrawing chlorine atoms at the 2- and 6-positions of the benzyl group and the bromine atom at the 2-position of the benzoate—impart unique chemical properties, including enhanced reactivity in nucleophilic substitutions and increased lipophilicity .
Applications of this compound are primarily in pharmaceutical synthesis. For example, 2,6-dichlorobenzyl bromide (a key precursor) is utilized in the preparation of epoxide hydrolase inhibitors and anti-HIV drugs based on diaryltriazine (DATA) analogues . Additionally, its esters, such as leucovorin di(2,6-dichlorobenzyl) ester, demonstrate high solubility in organic solvents, making them valuable in drug delivery systems .
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-5-2-1-4-9(11)14(18)19-8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXCKDIXVBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of 2,6-Dichlorobenzyl 2-Bromobenzoate and Analogues
Reactivity in Esterification
- 2,6-Dichlorobenzyl bromide exhibits superior reactivity compared to benzyl chloride or 2-chlorobenzyl chloride (2-CBC). For instance, esterification with folic acid using 2,6-dichlorobenzyl bromide proceeds rapidly and without side reactions (e.g., pteridine alkylation), unlike reactions with benzyl chloride .
- However, in N-alkylation reactions (e.g., with indazole derivatives), excess 2,6-dichlorobenzyl bromide can lead to reduced yields due to competing side reactions, highlighting context-dependent limitations .
Positional Isomerism Effects
- Compounds like 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (chlorines at 2,4-positions) demonstrate how substituent positioning alters electronic and steric properties. The 2,6-dichloro configuration in 2,6-dichlorobenzyl derivatives enhances steric hindrance and electron withdrawal, favoring specific reaction pathways .
- Methyl 4,6-dibromobenzoate (bromines at 4,6-positions) shows distinct reactivity compared to methyl 2,6-dibromobenzoate, underscoring the role of halogen placement in directing substitution reactions .
Key Takeaways
- Reactivity : 2,6-Dichlorobenzyl derivatives are highly reactive in esterification but require optimization in alkylation to avoid yield losses.
- Structure-Activity Relationships : Halogen type (Br, Cl, F) and positional isomerism significantly influence physicochemical and biological properties.
- Applications : The compound’s lipophilicity and synthetic versatility make it indispensable in pharmaceutical and organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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